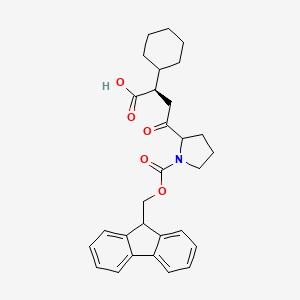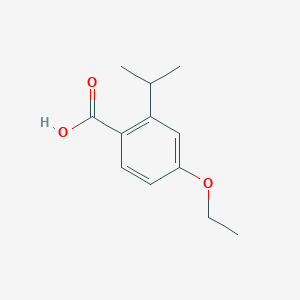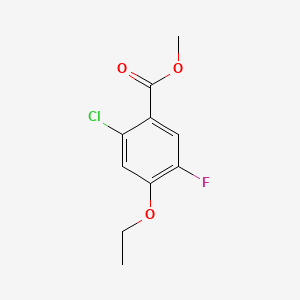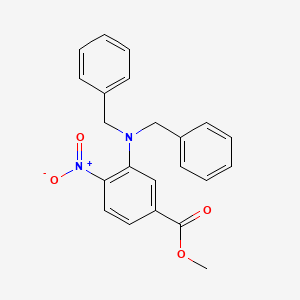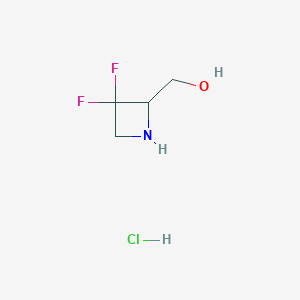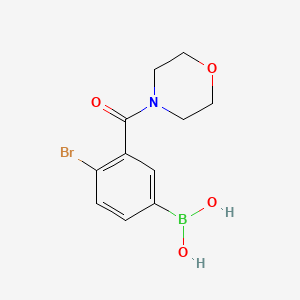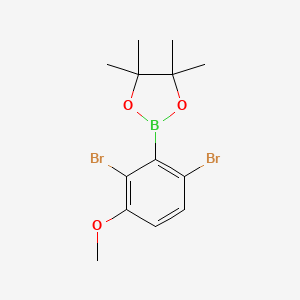
2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dibromo-3-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety allows the compound to form stable complexes with other molecules, facilitating its use in coupling reactions and other synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-3-methoxyphenylboronic acid
- 2,6-Dibromo-3-methoxyphenylmethanol
- 2,6-Dibromo-3-methoxyphenyl(methyl)sulfane
Uniqueness
2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the boronic acid moiety makes it particularly valuable in coupling reactions, while the bromine atoms and methoxy group provide additional reactivity and versatility .
Propiedades
Fórmula molecular |
C13H17BBr2O3 |
|---|---|
Peso molecular |
391.89 g/mol |
Nombre IUPAC |
2-(2,6-dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBr2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |
Clave InChI |
KPXUEWUJJUFTMB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
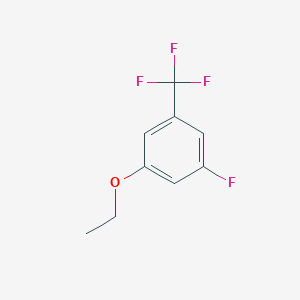

![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)

